molecular formula C20H24O7 B13728996 [(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

[(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

Cat. No.: B13728996
M. Wt: 376.4 g/mol
InChI Key: RGDZQGAEJIRTEC-RJBZGIITSA-N
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Description

[(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate is a complex organic compound featuring multiple functional groups, including formyl, hydroxyl, and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the Cyclodeca[b]furan Ring: This step involves the cyclization of a suitable precursor to form the cyclodeca[b]furan ring system. Common reagents used in this step include strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: The formyl, hydroxyl, and methylene groups are introduced through various functionalization reactions. For example, formyl groups can be introduced via formylation reactions using reagents like formic acid or formyl chloride.

    Esterification: The final step involves the esterification of the compound with (Z)-2-methylbut-2-enoic acid to form the desired product. This reaction is typically carried out under acidic conditions using catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylene group can undergo nucleophilic substitution reactions with reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Sulfuric acid, p-toluenesulfonic acid

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of more complex compounds.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of [(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate
  • [(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate
  • [(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-3-enoate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

[(3aS,4S,5S,6E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-4-11(2)19(24)27-18-16-12(3)20(25)26-15(16)8-13(9-21)6-5-7-14(10-22)17(18)23/h4,7-8,10,15-18,21,23H,3,5-6,9H2,1-2H3/b11-4-,13-8?,14-7-/t15-,16+,17+,18+/m1/s1

InChI Key

RGDZQGAEJIRTEC-RJBZGIITSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@@H](C=C(CC/C=C(\[C@@H]1O)/C=O)CO)OC(=O)C2=C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C

Origin of Product

United States

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